
5-Methylhexan-1-amine hydrochloride
Overview
Description
5-Methylhexan-1-amine hydrochloride is an organic compound with the molecular formula C7H17N·HCl. It is a derivative of hexanamine, characterized by the presence of a methyl group at the fifth carbon and a hydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhexan-1-amine hydrochloride typically involves the alkylation of hexanamine with a methylating agent. One common method is the reaction of 5-methylhexan-1-ol with ammonia in the presence of a dehydrating agent to form the amine, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity, involving controlled temperature and pressure settings. The final product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Methylhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It participates in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
5-Methylhexan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of nasal congestion and as a stimulant.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing
Mechanism of Action
The mechanism of action of 5-Methylhexan-1-amine hydrochloride involves its interaction with adrenergic receptors, leading to the release of norepinephrine. This results in vasoconstriction and increased heart rate, making it effective as a nasal decongestant and stimulant. The compound’s molecular targets include adrenergic receptors and pathways involved in neurotransmitter release .
Comparison with Similar Compounds
Methylhexanamine: Another aliphatic amine with similar stimulant properties.
Tuaminoheptane: Used as a nasal decongestant.
Isometheptene: Employed in the treatment of migraines.
Propylhexedrine: Used as a nasal decongestant and stimulant.
Uniqueness: 5-Methylhexan-1-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its methyl group at the fifth carbon differentiates it from other hexanamine derivatives, influencing its interaction with biological targets and its overall efficacy .
Properties
IUPAC Name |
5-methylhexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-7(2)5-3-4-6-8;/h7H,3-6,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIWTHYWYHOWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333628-05-9 | |
Record name | 5-methylhexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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